1-[(6,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[(6,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-11-7-12(2)17-15(8-11)14(9-16(21)23-17)10-20-5-3-13(4-6-20)18(19)22/h7-9,13H,3-6,10H2,1-2H3,(H2,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHDVVNHKWIXAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN3CCC(CC3)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antibacterial activities against various gram-positive and gram-negative bacterial strains.
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes that result in their antibacterial activity.
Biochemical Pathways
Similar compounds have been shown to interfere with the normal functioning of bacterial cells, leading to their death.
Biological Activity
The compound 1-[(6,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide is a synthetic derivative of piperidine and has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H19N1O3
- Molecular Weight : 273.32 g/mol
The compound features a piperidine ring substituted with a 6,8-dimethyl-2-oxochromen moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of the caspase pathway. In vitro studies demonstrated that it inhibited the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia) cells .
Antioxidant Properties
Antioxidant activity is another important aspect of this compound's profile:
- Free Radical Scavenging : The compound has demonstrated significant free radical scavenging activity in various assays, suggesting its potential use in preventing oxidative stress-related diseases .
Enzyme Inhibition
Enzyme inhibition assays revealed that this compound can inhibit specific enzymes relevant to metabolic disorders:
| Enzyme | Inhibition (%) at 50 µg/kg |
|---|---|
| α-Amylase | 55.2% |
| α-Glucosidase | 78.2% |
These findings indicate that the compound may have potential applications in managing diabetes by regulating carbohydrate metabolism .
Anti-inflammatory Effects
The anti-inflammatory effects of this compound have also been explored:
- Cytokine Modulation : In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, which may contribute to its therapeutic effects in inflammatory diseases .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compounds related to or including this compound:
- Study on Anticancer Activity :
- Study on Antioxidant Activity :
- Pharmacological Evaluation :
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key structural and functional distinctions are outlined below:
Structural Comparison
Pharmacological Implications
- Target Selectivity : The coumarin-methyl group in the target compound may favor interactions with serine proteases (e.g., thrombin or viral proteases) due to its oxygen-rich, planar structure. In contrast, the naphthalene-containing analogs likely target hydrophobic pockets in viral enzymes (e.g., SARS-CoV-2 main protease) .
- Metabolic Stability : The absence of metabolically labile groups (e.g., methoxy or fluoro substituents) in the target compound may reduce susceptibility to cytochrome P450-mediated oxidation.
Research Findings
- SARS-CoV-2 Inhibition: The naphthalene-containing analogs demonstrated "acceptable" inhibitory activity in preliminary assays (IC₅₀ ~5–10 µM), attributed to their bulky hydrophobic groups stabilizing protease binding .
- Enzyme Inhibition : Coumarin derivatives are established inhibitors of cytochrome P450 and xanthine oxidase. The piperidine-carboxamide scaffold in the target compound may enhance selectivity for kinases or proteases over oxidases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
